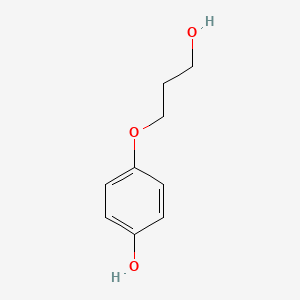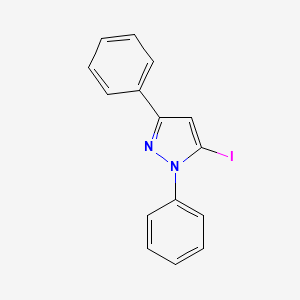![molecular formula C72H50N4 B12091100 2-Phenyl-4,6-bis[4-(9,9-diphenyl-9,10-dihydroacridine)-phenyl]pyrimidine](/img/structure/B12091100.png)
2-Phenyl-4,6-bis[4-(9,9-diphenyl-9,10-dihydroacridine)-phenyl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-4,6-bis[4-(9,9-diphenyl-9,10-dihydroacridine)-phenyl]pyrimidine is a complex organic compound with the molecular formula C72H50N4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4,6-bis[4-(9,9-diphenyl-9,10-dihydroacridine)-phenyl]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki/Sonogashira cross-coupling reactions, which are known for their efficiency in forming carbon-carbon bonds . The reaction conditions often include the use of palladium catalysts, base, and solvents like tetrahydrofuran (THF) or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) and sublimation .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4,6-bis[4-(9,9-diphenyl-9,10-dihydroacridine)-phenyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines .
Scientific Research Applications
2-Phenyl-4,6-bis[4-(9,9-diphenyl-9,10-dihydroacridine)-phenyl]pyrimidine has several scientific research applications:
Organic Electronics: It is used as a hole transport material in organic light-emitting diodes (OLEDs) due to its high hole mobility and stability.
Photovoltaics: The compound is employed in organic solar cells to enhance charge transport and efficiency.
Biological Research:
Material Science: The compound is studied for its use in developing new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which 2-Phenyl-4,6-bis[4-(9,9-diphenyl-9,10-dihydroacridine)-phenyl]pyrimidine exerts its effects is primarily related to its ability to transport holes (positive charge carriers) efficiently. This is facilitated by its unique molecular structure, which allows for effective overlap of π-orbitals, enhancing charge mobility . The compound interacts with molecular targets such as electron-deficient materials in OLEDs, facilitating charge transfer and light emission .
Comparison with Similar Compounds
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
Compared to similar compounds, 2-Phenyl-4,6-bis[4-(9,9-diphenyl-9,10-dihydroacridine)-phenyl]pyrimidine stands out due to its higher stability and superior hole transport properties. Its unique structure allows for better charge mobility and efficiency in electronic applications .
Properties
Molecular Formula |
C72H50N4 |
|---|---|
Molecular Weight |
971.2 g/mol |
IUPAC Name |
10-[4-[6-[4-(9,9-diphenylacridin-10-yl)phenyl]-2-phenylpyrimidin-4-yl]phenyl]-9,9-diphenylacridine |
InChI |
InChI=1S/C72H50N4/c1-6-24-53(25-7-1)70-73-64(51-42-46-58(47-43-51)75-66-38-20-16-34-60(66)71(54-26-8-2-9-27-54,55-28-10-3-11-29-55)61-35-17-21-39-67(61)75)50-65(74-70)52-44-48-59(49-45-52)76-68-40-22-18-36-62(68)72(56-30-12-4-13-31-56,57-32-14-5-15-33-57)63-37-19-23-41-69(63)76/h1-50H |
InChI Key |
JCMUXXJIZHBIJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)C3=CC=C(C=C3)N4C5=CC=CC=C5C(C6=CC=CC=C64)(C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=C(C=C9)N1C2=CC=CC=C2C(C2=CC=CC=C21)(C1=CC=CC=C1)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(R)-Tol-Binap RuCl benzene]Cl](/img/structure/B12091059.png)


![tert-Butyl (1R,5R,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12091088.png)

![Tert-butyl 6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B12091096.png)
![5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine](/img/structure/B12091104.png)


